molecular formula C35H48ClN3O10S B1676302 Mertansine CAS No. 139504-50-0

Mertansine

Numéro de catalogue B1676302
Numéro CAS: 139504-50-0
Poids moléculaire: 738.3 g/mol
Clé InChI: ANZJBCHSOXCCRQ-GCRZMMRQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mertansine, also known as DM1 and in some forms as emtansine, is a thiol-containing maytansinoid . It is developed to overcome systemic toxicity associated with maytansine and to enhance tumor-specific delivery . Mertansine can be attached to a monoclonal antibody with a linker to create an antibody-drug conjugate (ADC) .


Synthesis Analysis

Mertansine is a derivative of maytansine . It is synthesized through a stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur . It can also be synthesized through a photoactivatable prodrug for simultaneous release of mertansine .


Molecular Structure Analysis

Mertansine has a molecular formula of C35H48ClN3O10S and a molecular weight of 738.29 . It contains a total of 101 bonds, including 53 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 three-membered ring, and 2 six-membered rings .


Chemical Reactions Analysis

Mertansine is rapidly cleared from the blood and extensively distributed to highly perfused organs such as liver, kidney, spleen, lungs, heart, adrenal, and the gastrointestinal tract .


Physical And Chemical Properties Analysis

Mertansine is a crystalline solid with a density of 1.3±0.1 g/cm3 . It has a boiling point of 937.1±65.0 °C at 760 mmHg and a vapor pressure of 0.0±0.3 mmHg at 25°C . It is soluble in DMSO up to 10 mM .

Applications De Recherche Scientifique

Cancer Therapy: Targeted Drug Delivery

Mertansine, known for its microtubule-targeting properties, has been utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. By conjugating Mertansine to antibodies specific to tumor antigens, researchers aim to deliver the cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity .

Photoactivatable Prodrugs

Innovative research has led to the creation of a photoactivatable prodrug that releases Mertansine upon exposure to light. This approach aims to improve drug specificity and reduce side effects by activating the drug only in the desired location, such as within the tumor microenvironment .

NIR Image-Guided Cancer Therapy

Mertansine is part of a cutting-edge strategy for near-infrared (NIR) image-guided cancer therapy. A prodrug conjugate containing Mertansine can be activated by NIR light, allowing for simultaneous drug release and imaging. This dual functionality facilitates real-time monitoring of the drug’s distribution and efficacy .

Mitochondrial Targeting

Research has demonstrated the potential of Mertansine to target mitochondria within cancer cells. By inducing mitotic arrest and apoptosis, Mertansine can effectively disrupt the energy production and survival of cancer cells .

Regulation of Cellular Functions

Mertansine has been implicated in the regulation of cellular functions through its interaction with microtubules. Its role in cell cycle arrest and apoptosis makes it a valuable tool for studying cellular dynamics and developing new therapeutic interventions .

Organelle-Specific Drug Release

The development of organelle-specific prodrugs is a promising area of research. Mertansine-based prodrugs designed to release the active drug within specific organelles can potentially enhance the therapeutic index and reduce collateral damage to healthy cells .

Combination Therapy

Mertansine is being explored as a component of combination therapy regimens. By pairing it with other therapeutic agents or modalities, researchers aim to exploit synergistic effects to improve treatment outcomes for various cancers .

Synthetic Methodology Development

The synthesis of Mertansine and its derivatives is a complex process that requires intricate methodologies. Advances in this area not only improve the production of Mertansine but also contribute to the broader field of synthetic chemistry .

Mécanisme D'action

Target of Action

Mertansine, also known as DM1, is a thiol-containing maytansinoid . The primary target of Mertansine is tubulin , a key protein in the microtubule structure within the cell . Tubulin plays a crucial role in cell division, and by targeting it, Mertansine can interfere with this process .

Mode of Action

Mertansine acts as a tubulin inhibitor . It inhibits the assembly of microtubules by binding to tubulin at the rhizoxin binding site . For therapeutic purposes, Mertansine is attached to a monoclonal antibody through a reaction of the thiol group with a linker structure to create an antibody-drug conjugate (ADC) . The monoclonal antibody binds specifically to a structure (usually a protein) occurring in a tumor, thus directing Mertansine into this tumor . This concept is called targeted therapy .

Biochemical Pathways

The biochemical pathway affected by Mertansine involves the disruption of microtubule dynamics . Microtubules are essential components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division . By inhibiting the assembly of microtubules, Mertansine disrupts these processes, leading to cell cycle arrest and subsequent cell death .

Pharmacokinetics

Mertansine exhibits complex pharmacokinetics. Following intravenous administration, it is rapidly distributed to organs and primarily excreted through feces . Mertansine undergoes extensive metabolism and can influence the metabolism of other drugs by interacting with human liver enzymes . The pharmacokinetics in blood were similar for the labeled conjugate and antibody with terminal half-lives of 154 and 156 hours, respectively . A faster clearance for the conjugate corresponding to a half-life of 422 hours was observed . This faster clearance is explained as the result of clearance from circulation and concomitant clearance of drug from circulating conjugate through linker cleavage .

Result of Action

The molecular and cellular effects of Mertansine’s action involve the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent cell death . When cells of a multiple myeloma cell line were exposed to lorvotuzumab mertansine, a conjugate of Mertansine, the proportion of cells in the G2/M phase of the cell cycle was significantly increased after 48 hours of exposure . This is consistent with the mechanism of action of agents that interfere with microtubule dynamics.

Action Environment

The action, efficacy, and stability of Mertansine can be influenced by various environmental factors. It’s important to note that the effectiveness of Mertansine, like other ADCs, can be influenced by the expression level of the target protein in the tumor cells, the rate of internalization of the ADC into the cells, and the rate of ADC metabolism and excretion

Safety and Hazards

Mertansine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of accidental exposure, it is recommended to flush with copious amounts of water and seek medical attention .

Orientations Futures

Mertansine has been used in trials studying the treatment of multiple myeloma and squamous cell carcinoma . The evolving landscape of antibodies in the treatment of multiple myeloma, including their role in frontline and relapse settings, is being explored .

Propriétés

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48ClN3O10S/c1-19-10-9-11-26(46-8)35(44)18-25(47-33(43)37-35)20(2)31-34(4,49-31)27(48-32(42)21(3)38(5)28(40)12-13-50)17-29(41)39(6)23-15-22(14-19)16-24(45-7)30(23)36/h9-11,15-16,20-21,25-27,31,44,50H,12-14,17-18H2,1-8H3,(H,37,43)/b11-9+,19-10+/t20-,21+,25+,26-,27+,31+,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZJBCHSOXCCRQ-FKUXLPTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCS)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48ClN3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mertansine

CAS RN

139504-50-0
Record name Maytansinoid DM 1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139504-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mertansine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139504500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2'-Deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine, L-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MERTANSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDZ29HGH0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mertansine
Reactant of Route 2
Mertansine
Reactant of Route 3
Reactant of Route 3
Mertansine
Reactant of Route 4
Mertansine
Reactant of Route 5
Mertansine
Reactant of Route 6
Reactant of Route 6
Mertansine

Q & A

A: Mertansine is a potent microtubule-targeting agent that exerts its cytotoxic effects by binding to tubulin, a protein crucial for microtubule assembly and dynamics. []

A: Mertansine binds at or near the vinblastine-binding site of tubulin. [] This interaction disrupts microtubule dynamics, leading to mitotic arrest and ultimately cell death through apoptosis. [, , ]

ANone: While the provided abstracts don't explicitly state the molecular formula and weight of mertansine, these details can be easily found in chemical databases and literature.

ANone: The provided abstracts primarily focus on the biological activity and applications of mertansine. They do not delve into detailed spectroscopic characterization.

A: Mertansine primarily functions as a potent cytotoxic agent by binding to tubulin, not as a catalyst. It doesn't directly catalyze chemical reactions. []

ANone: The provided abstracts focus on in vitro and in vivo studies, not computational modeling of mertansine.

A: Mertansine is most often conjugated to antibodies, creating ADCs, to improve its targeted delivery and therapeutic window. [, , , , ] Various linkers, each with specific stability and release properties, are used to connect mertansine to the antibody, impacting the ADC's overall efficacy and pharmacokinetics. [, , ] For example, researchers explored a hyaluronic acid-SS-mertansine prodrug (HA-SS-DM1) to improve tolerability and target CD44+ breast tumors. []

A: Research suggests cysteine can slowly reduce the disulfide bond in lorvotuzumab mertansine, leading to the release of S-cysteinyl-DM1. Fortunately, S-cysteinyl-DM1 exhibits significantly lower cytotoxicity compared to uncharged maytansinoids, suggesting this degradation pathway might be less concerning for toxicity. []

A: While the abstracts don't delve into specific SHE regulations, the preclinical data consistently highlights the careful assessment of toxicity and tolerability of mertansine-containing ADCs. [, , , ] For example, researchers determined the maximum tolerated dose (MTD) of huC242-DM4 in mice to be greater than 40 mg/kg, demonstrating a therapeutic index of over 20. []

A: The choice of linker significantly impacts the pharmacokinetic profile of mertansine-containing ADCs, affecting their plasma half-life, distribution, and clearance. [, ] For instance, in mice, the disulfide linkage in huC242-DM4 displayed greater stability compared to the linkage in cantuzumab mertansine, resulting in improved pharmacokinetic behavior. []

A: Research indicates that lysine-SPP-DM1, DM1, and S-cysteinyl-DM1 are among the primary maytansinoid catabolites detected in tumor and plasma samples following mertansine-based ADC administration. [] Importantly, the levels and types of catabolites can be influenced by the linker used in the ADC. [, ]

A: Mertansine efficacy is assessed using a range of models, including cell-based cytotoxicity assays and human tumor xenograft models in mice. [, , , , ] These models help researchers determine the potency, selectivity, and therapeutic window of mertansine-containing ADCs against various cancer types.

A: Lorvotuzumab mertansine has demonstrated single-agent activity and an acceptable safety profile in relapsed/refractory multiple myeloma patients. [] Furthermore, a Phase II study evaluating lorvotuzumab mertansine in combination with lenalidomide and dexamethasone reported an overall response rate (ORR) of 56.4%. []

A: Resistance to mertansine-containing ADCs can arise through various mechanisms, including increased drug efflux mediated by transporters like ABCC1 (MRP1), reduced target antigen expression (e.g., decreased Her2), and alterations in downstream signaling pathways. [] The specific resistance mechanisms can vary depending on the cell line and the ADC used.

ANone: While the abstracts don't explicitly address this, cross-resistance among ADCs, including those containing mertansine, is a possibility, particularly if the resistance mechanism involves targets shared by different ADCs or broadly impacts drug efflux or cell survival pathways.

A: Antibody-drug conjugates (ADCs) represent a key strategy for targeted mertansine delivery. [, , , , ] By linking mertansine to antibodies specific for tumor-associated antigens, researchers aim to increase drug concentration at the tumor site while minimizing systemic exposure and off-target effects.

A: Researchers are exploring alternative delivery systems, such as nanoparticles and liposomes, to improve mertansine's therapeutic index. For example, cRGD peptide-decorated micellar mertansine prodrug (cRGD-MMP) was developed for targeted delivery to αvβ3 integrin overexpressing tumors. [] Additionally, cetuximab-polymersome-mertansine nanodrug (C-P-DM1) was designed to target EGFR-positive cancers. []

A: The level of target antigen expression is a key determinant of ADC efficacy. For example, high CD56 expression is associated with increased sensitivity to lorvotuzumab mertansine. [] Furthermore, research suggests HER3 co-expression might be a negative predictor for T-DM1 activity in breast cancer. []

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for quantifying mertansine and its metabolites in biological samples. [, ] This method enables sensitive and specific detection of the drug and its breakdown products, aiding in pharmacokinetic and metabolism studies.

ANone: The provided abstracts do not discuss environmental impact or degradation pathways of mertansine.

ANone: The abstracts do not provide specific details on mertansine's dissolution rate or solubility in various media.

ANone: The provided abstracts primarily focus on preclinical and clinical findings and do not delve into the specific validation parameters of the analytical methods used.

ANone: While not explicitly discussed, adherence to good manufacturing practices (GMP) and rigorous quality control measures are essential during the development and production of mertansine-containing ADCs to ensure their safety, efficacy, and consistency.

A: Yes, ADCs, including those with mertansine, can be immunogenic. The antibody component itself can trigger an immune response, as can the linker or payload. [, ] Researchers often monitor for human anti-human antibody (HAHA) and human anti-drug antibody (HADA) responses during clinical trials. []

A: Yes, drug transporters, particularly efflux pumps like P-glycoprotein (PgP) and ABCC1 (MRP1), can influence the intracellular accumulation and efficacy of maytansinoids like mertansine. [, ] Increased expression of these transporters can contribute to resistance by expelling the drug from cancer cells.

ANone: The provided abstracts primarily focus on the antitumor activity and pharmacokinetics of mertansine-containing ADCs. They do not provide specific details on the biocompatibility or biodegradability of mertansine.

ANone: The abstracts do not discuss aspects related to the recycling or waste management of mertansine or its conjugates.

A: The abstracts highlight the collaborative efforts between academic institutions and pharmaceutical companies in advancing mertansine-based therapies. [, , , , , , , , , , , , ] Access to resources such as cell lines, animal models, and clinical trial networks is essential for continued research and development.

A: While the abstracts don't offer a comprehensive historical overview, they showcase the evolution of mertansine from a potent cytotoxic payload to its incorporation into targeted ADC therapies. [, , , , ] The clinical success of trastuzumab emtansine (T-DM1), another maytansinoid-based ADC, represents a significant milestone in the field, paving the way for the development of other ADC therapies.

A: The development of mertansine-containing ADCs exemplifies the power of cross-disciplinary collaboration, bringing together expertise in antibody engineering, chemistry, pharmacology, oncology, and clinical research. [, , , , ] This interdisciplinary approach is crucial for tackling complex challenges in drug development and improving cancer treatment outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.